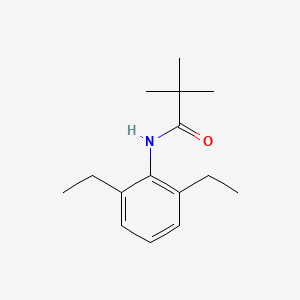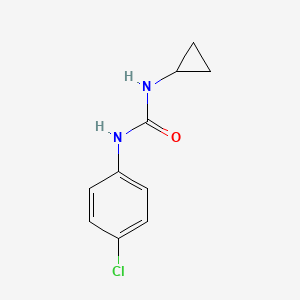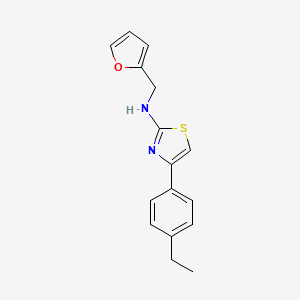
1-methyl-2-(1-piperidinyl)ethyl 3-(4-methoxyphenyl)acrylate hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acrylate compounds often involves Knoevenagel condensation reactions, where components like salicylaldehyde, diethyl malonate, and piperidine or their derivatives react to form complex structures. For example, the synthesis and molecular structure of a closely related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, were studied, demonstrating the compound's stabilization by hydrogen bonding and C-H…π interactions, which are crucial for its molecular configuration and properties (Khan et al., 2013).
Molecular Structure Analysis
The molecular structure of acrylate compounds is often characterized by crystallography to reveal their lattice parameters, molecular dimensions, and the types of interactions stabilizing the crystal structure. For instance, the analysis of a similar acrylate compound highlighted the formation of H-bonded dimers in the crystal lattice, which are further held together by C-H...π and C-H...O interactions (Khan et al., 2013).
Chemical Reactions and Properties
Acrylate compounds can undergo various chemical reactions, including copolymerization with styrene, demonstrating their versatility in synthesizing novel polymeric materials. For example, novel trisubstituted ethylenes, such as phenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates, were prepared and successfully copolymerized with styrene, indicating the compound's reactivity and potential for creating diverse polymeric structures (Schjerven et al., 2020).
Propiedades
IUPAC Name |
1-piperidin-1-ylpropan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3.ClH/c1-15(14-19-12-4-3-5-13-19)22-18(20)11-8-16-6-9-17(21-2)10-7-16;/h6-11,15H,3-5,12-14H2,1-2H3;1H/b11-8+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNFQVYGFHEUPS-YGCVIUNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)C=CC2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CCCCC1)OC(=O)/C=C/C2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-piperidin-1-ylpropan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4016559.png)
![N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4016573.png)


![5-imino-2-[(2-methylphenoxy)methyl]-6-(3-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4016599.png)
![3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrrole-2-carboxamide](/img/structure/B4016608.png)

![(3,4-dimethoxybenzyl){2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B4016634.png)
![ethyl 1-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4016642.png)
![2-methoxy-4-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate](/img/structure/B4016650.png)
![N-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4016655.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4016656.png)
![2-[(4-methyl-1-piperidinyl)carbonyl]-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B4016666.png)
